2-((2-Methoxyethyl)(methyl)amino)ethanol
Overview
Description
2-((2-Methoxyethyl)(methyl)amino)ethanol is an organic compound with the chemical formula C6H15NO2. It is a colorless liquid with a peculiar ammonia-like odor. This compound is soluble in water and many common organic solvents . It is used in various fields such as organic synthesis, medicine, and pesticide manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((2-Methoxyethyl)(methyl)amino)ethanol can be synthesized through a two-step process:
Reaction of 2-chloroethanol with methylamine: This step generates 2-chloro-1-methylaminoethanol.
Reaction of 2-chloro-1-methylaminoethanol with methyl ether: This step yields the final product, this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((2-Methoxyethyl)(methyl)amino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as an organic building block in chemical synthesis.
Biology: It finds applications in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of textile lubricants, polishes, detergents, and personal care products.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyethyl)(methyl)amino)ethanol involves its interaction with various molecular targets and pathways. It acts as a solvent and catalyst in chemical reactions, facilitating the formation of desired products. The compound’s unique structure allows it to participate in a variety of chemical processes, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: This compound has a similar structure but lacks the methoxyethyl group.
2-(Dimethylamino)ethanol: This compound has two methyl groups attached to the nitrogen atom instead of one.
Uniqueness
2-((2-Methoxyethyl)(methyl)amino)ethanol is unique due to its methoxyethyl group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
IUPAC Name |
2-[2-methoxyethyl(methyl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-7(3-5-8)4-6-9-2/h8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPXJGVECOPHES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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